Calcium Dodecylbenzenesulfonate

Description

Salts of alkylbenzene sulfonates, including ammonium dodecylbenzenesulfonate, this compound, DEA-dodecylbenzenesulfonate, isopropylamine dodecylbenzenesulfonate, magnesium isodecylbenzenesulfonate, MIPA-dodecylbenzenesulfonate, potassium dodecylbenzenesulfonate, sodium decylbenzenesulfonate, SDDBS, sodium tridecylbenzenesulfonate, TEA-DDBS, and TEA-tridecylbenzenesulfonate, are safe as cosmetic ingredients in the practices of use given in this safety assessment when formulated to be nonirritating.

Properties

Key on ui mechanism of action |

/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMV) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell. /Sodium and calcium salts of dodecylbenzenesulfonic acid/ |

|---|---|

CAS No. |

26264-06-2 |

Molecular Formula |

C36H62CaO6S2 |

Molecular Weight |

695.1 g/mol |

IUPAC Name |

calcium;benzenesulfonate;bis(dodecane) |

InChI |

InChI=1S/2C12H26.2C6H6O3S.Ca/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*7-10(8,9)6-4-2-1-3-5-6;/h2*3-12H2,1-2H3;2*1-5H,(H,7,8,9);/q;;;;+2/p-2 |

InChI Key |

LWDXFOSACPIHEU-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2] |

Color/Form |

Liquid, yellowish-brown Light to white granular solid. |

density |

1.04 at 77.0 °F (liquid solution) 0.9 at 25 °C (solvent) (USCG, 1999) 1.04 at 25 °C (liquid solution) |

flash_point |

less than 100 °F (USCG, 1999) |

physical_description |

Calcium dodecylbenzenesulfonate appears as a white to light yellow granular solid. The primary hazard is to the environment. Immediate steps should be taken to limit its spread to the environment. Used as a detergent. Other Solid; Liquid Yellowish-brown liquid or white solid; [HSDB] White to light yellow solid; [CAMEO] Light brown solid; [MSDSonline] |

Pictograms |

Corrosive; Irritant |

solubility |

It is soluble in water. |

Synonyms |

EMULSIFIER 1371 A; CALCIUM N-DODECYLBENZENESULFONATE; CALCIUM DODECYLBENZENE SULFONATE; 1371a; calciumalkylaromaticsulfonate; calciumalkylbenzenesulfonate; calciumbis(dodecylbenzenesulfonate); calciumdodecylbenzensulfonate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Dodecylbenzenesulfonate

This technical guide provides a comprehensive overview of the core chemical and physical properties of Calcium Dodecylbenzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental methodologies, and presents visual workflows for clarity and practical application.

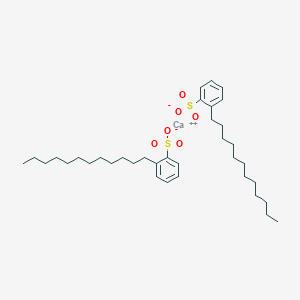

Chemical Identity and Structure

This compound (CDBS) is the calcium salt of dodecylbenzenesulfonic acid. It is an anionic surfactant widely used in various industrial applications for its excellent detergency and emulsifying properties.[1] The structure consists of a hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonate head, with a calcium ion as the counterion.[2]

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 26264-06-2 | [1][3][4][5][6] |

| Molecular Formula | C₃₆H₅₈CaO₆S₂ | [2][4][7] |

| Molecular Weight | 691.05 g/mol | [3][6][7][8] |

| IUPAC Name | calcium bis(4-dodecylbenzenesulfonate) | [9] |

| Synonyms | Calcium N-dodecylbenzenesulfonate, CaDDBS, Pesticide Emulsifier 500#, Dodecylbenzenesulfonic acid calcium salt | [4][7][10] |

| InChI | InChI=1S/2C18H30O3S.Ca/c21-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h213-16H,2-12H2,1H3,(H,19,20,21);/q;;+2/p-2 | [9] |

| InChIKey | IQAXZJZTCMIPCX-UHFFFAOYSA-L | [9] |

| Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Ca+2] | [9] |

Physicochemical Properties

The physical and chemical characteristics of this compound are pivotal to its functionality as a surfactant. These properties are summarized in the tables below.

Table 2: Physical Properties

| Property | Value | Conditions | Reference(s) |

| Appearance | White to light yellow solid or yellowish-brown viscous liquid | Ambient | [2][3][10] |

| Melting Point | 349.8 °C | at 0 mmHg | [5] |

| Boiling Point | 843.1 °C | at 0 mmHg | [5] |

| Density | 1.04 g/cm³ | at 20°C | [3][6] |

| Solubility in Water | 0.853 mg/L | at 25°C | [5] |

| Solubility in Organic Solvents | Soluble in methanol (B129727) and toluene | - | [7] |

| pH | 5 - 7 | - | [5][7] |

| Flash Point | 149 °C | at 101.5 kPa | [5] |

| Vapor Pressure | 0 Pa | at 25°C | [5][6] |

Table 3: Surfactant Properties

| Property | Value | Method | Reference(s) |

| Critical Micelle Concentration (CMC) | Varies with conditions (e.g., presence of electrolytes) | Surface Tensiometry, Conductometry, Fluorescence Spectroscopy | [11][12][13] |

| Surface Tension | Significantly lowers the surface tension of water | Tensiometry (Wilhelmy plate, Du Noüy ring, Pendant Drop) | [11][12] |

| Partition Coefficient (LogP) | 4.77 | at pH 7, 25°C | [5][6] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the neutralization of dodecylbenzenesulfonic acid with a calcium base.

Materials:

-

Dodecylbenzenesulfonic acid

-

Calcium hydroxide (B78521) (Ca(OH)₂) or Calcium oxide (CaO)[2]

-

Methanol (or other suitable solvent)

-

Deionized water

-

pH indicator or pH meter

Procedure:

-

Dissolve a known amount of dodecylbenzenesulfonic acid in a suitable solvent, such as methanol, in a reaction vessel.

-

In a separate container, prepare a slurry of calcium hydroxide in deionized water.

-

Slowly add the calcium hydroxide slurry to the dodecylbenzenesulfonic acid solution while stirring continuously.

-

Monitor the pH of the reaction mixture. Continue adding the calcium hydroxide slurry until the pH reaches a neutral range (pH 7-8).[14]

-

Once the neutralization is complete, the mixture may be heated to between 60-100°C to ensure the reaction goes to completion.[14]

-

The resulting product, this compound, can be isolated by removing the solvent and any excess water, for example, through evaporation under reduced pressure.[14]

-

Further purification can be achieved by filtration to remove any unreacted starting materials or byproducts.[15]

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants. It can be determined by observing the change in various physical properties of the surfactant solution as a function of concentration.

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Apparatus:

-

Tensiometer (Wilhelmy plate, Du Noüy ring, or pendant drop method)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions of the stock solution to obtain a range of concentrations.

-

Measure the surface tension of each solution using a tensiometer, starting from the most dilute solution.

-

Ensure the measuring probe (Wilhelmy plate or Du Noüy ring) is thoroughly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at the point of intersection of the two linear portions of the plot.

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Procedure:

-

A small amount of the solid this compound sample is finely ground with potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The pellet is placed in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

-

Characteristic peaks for the sulfonate group (S=O stretching), aromatic ring (C=C stretching), and alkyl chain (C-H stretching) are identified.

¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure.

Procedure:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, if soluble, or an organic solvent like CDCl₃ if the sample is appropriately prepared).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

Analyze the chemical shifts, integration, and splitting patterns to confirm the presence of the aromatic protons, the long alkyl chain, and to verify the overall structure.

Applications in Research and Development

This compound's properties as an anionic surfactant make it a valuable tool in various research and development contexts, including:

-

Drug Formulation: As an emulsifier and solubilizing agent for poorly water-soluble drug compounds.

-

Pesticide Formulation: It is a key component in emulsifiable concentrates for pesticides, herbicides, and fungicides, enhancing their dispersion and effectiveness.[7][16]

-

Detergency Studies: As a model anionic surfactant for investigating cleaning mechanisms and the effects of water hardness.

-

Industrial Processes: Utilized in the textile industry, as a dispersant in coatings, and in metalworking fluids.[1][16]

Safety and Handling

This compound may cause skin and eye irritation.[3] It is important to handle the compound with appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the chemical and physical properties of this compound. For specific applications, further investigation and optimization of experimental conditions are recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tegewa.de [tegewa.de]

- 6. mastrad.com [mastrad.com]

- 7. m.youtube.com [m.youtube.com]

- 8. clearsolutionsusa.com [clearsolutionsusa.com]

- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 10. sancolo.com [sancolo.com]

- 11. researchgate.net [researchgate.net]

- 12. Calcium Dodecylbenzene Sulfonate CAS 26264-06-2 - Blissam [blissamchem.com]

- 13. This compound | C36H62CaO6S2 | CID 156614057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. psecommunity.org [psecommunity.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of Calcium Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Calcium Dodecylbenzenesulfonate, an anionic surfactant with wide-ranging applications. This document details the core chemical processes, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound (CaDDBS) is a prominent anionic surfactant valued for its emulsifying, dispersing, and detergent properties. It is a key ingredient in numerous industrial and commercial products, including pesticides, lubricants, and cleaning agents. The synthesis of CaDDBS primarily involves the neutralization of Dodecylbenzenesulfonic Acid (DBSA) with a suitable calcium source. The efficacy and purity of the final product are highly dependent on the chosen synthesis route and purification methods.

Synthesis of this compound

The fundamental principle behind the synthesis of this compound is an acid-base neutralization reaction. Dodecylbenzenesulfonic acid, a strong organic acid, is reacted with a calcium-containing base to form the corresponding calcium salt.

General Reaction Scheme

The overall chemical reaction can be represented as follows:

2 R-C₆H₄-SO₃H + Ca(OH)₂ → (R-C₆H₄-SO₃)₂Ca + 2 H₂O

Where R represents the C₁₂H₂₅ alkyl group.

Synthesis Methodologies

Several methods for the synthesis of CaDDBS have been developed, primarily differing in the choice of the calcium source and the reaction conditions.

2.2.1. Neutralization with Calcium Hydroxide (B78521)

This is the most common and straightforward method for synthesizing CaDDBS.

-

Reaction: Dodecylbenzenesulfonic acid is reacted with a slurry of calcium hydroxide in a suitable solvent, typically an alcohol like methanol (B129727) or in an aqueous medium.

-

Key Parameters: The reaction is typically carried out at a controlled temperature, and the pH is monitored to ensure complete neutralization.

2.2.2. Neutralization with Calcium Carbonate or Calcium Oxide

Calcium carbonate and calcium oxide can also be used as the neutralizing agent. These are often employed in solvent-free or high-concentration systems. A recent innovation involves the use of "stone powder," a mixture of calcium oxide and calcium hydroxide, as a cost-effective alternative to high-purity calcium compounds.[1]

Quantitative Data on Synthesis Parameters

The following table summarizes key quantitative data from various synthesis methods.

| Parameter | Method 1: Calcium Hydroxide | Method 2: Stone Powder | Method 3: Anhydrous Preparation |

| Calcium Source | Calcium Hydroxide | Stone Powder (CaO & Ca(OH)₂) | Calcium Oxide or Carbonate |

| Solvent | Methanol[2] | Methanol (as a promoter)[3] | Solvent and water-carrying agent[4] |

| Temperature | 30-40°C[2] | 50-60°C[3] | 40-50°C (neutralization), 60-100°C (dehydration)[4] |

| pH | 7-8[2] | 7.0-8.0[3][4] | 7.0-8.0[4] |

| Reaction Time | 1 hour[2] | 5 hours[3] | 0.5-2.0 hours (neutralization)[4] |

| Product Yield | ~90%[2] | Not specified | 92%[5] |

| Product Purity | Not specified | Not specified | Anhydrous |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and inorganic salts, thereby ensuring the quality and performance of the final product.

Purification Techniques

The primary methods for purifying CaDDBS are outlined below.

3.1.1. Sedimentation and Decantation

After the synthesis reaction, the mixture is often allowed to settle for an extended period (10-15 hours).[2] This allows for the separation of the upper layer, which is rich in the CaDDBS product, from the lower layer containing impurities and unreacted solids.

3.1.2. Filtration

Filtration is used to remove solid impurities. Different types of filtration can be employed:

-

Vacuum Filtration: Often used after diluting the sediment with a solvent to reduce viscosity.[2]

-

Plate-and-Frame Filtration: A common industrial method for removing solid waste.[3]

3.1.3. Solvent Recovery

The solvent used in the synthesis and purification steps is typically recovered for reuse. This is usually achieved through:

-

Concentration/Distillation: The filtrate or the upper layer from sedimentation is heated, often under reduced pressure, to evaporate the solvent and any residual water.[2][3][4]

3.1.4. Use of Demulsifiers

In some processes, a demulsifier is added to the reaction mixture after neutralization. This aids in the separation of the aqueous and organic phases, leading to a clearer product layer.[4]

Experimental Protocols

Synthesis of this compound using Calcium Hydroxide

-

Reaction Setup: In a 5000L reactor, charge 3000 kg of methanol and 1500 kg of Dodecylbenzenesulfonic Acid.

-

Neutralization: While stirring, add 170 kg of calcium hydroxide.

-

Reaction Conditions: Maintain the reaction temperature between 30-40°C and control the pH of the reaction mixture between 7 and 8. Continue the reaction for 1 hour.[2]

-

Initial Purification: Transfer the reaction mixture to a sedimentation tank and allow it to stand for 10-15 hours.[2]

-

Separation: Decant the upper, clear emulsion layer into a concentration vessel.

-

Solvent Removal: Concentrate the emulsion to remove methanol and traces of water, yielding the final product.

-

Impurity Treatment: Add 3 to 4 times the weight of the lower sediment layer in methanol, stir to dilute, and then perform vacuum filtration. The mother liquor can be recycled.[2]

Analytical Characterization of this compound

The purity and composition of the synthesized CaDDBS can be determined using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A powerful method for separating and quantifying the active ingredient and any organic impurities.[6]

-

Titrimetry: A classic method for determining the concentration of the anionic surfactant.[6]

-

Spectrophotometry: Can be used for quantitative analysis.[6]

-

pH Measurement: To ensure complete neutralization, the pH of the final product is typically measured and should be in the range of 7-8.[3]

Visualized Workflows

The following diagrams illustrate the synthesis and purification processes for this compound.

Caption: General synthesis workflow for this compound.

Caption: Detailed purification workflow for this compound.

Conclusion

The synthesis and purification of this compound can be achieved through various methods, with the neutralization of DBSA being the core reaction. The choice of calcium source, solvent, and reaction conditions significantly impacts the yield and purity of the final product. Proper purification techniques, such as sedimentation, filtration, and solvent recovery, are crucial for obtaining a high-quality product suitable for its intended applications. This guide provides a foundational understanding for researchers and professionals working with this important anionic surfactant.

References

- 1. This compound | 26264-06-2 | Benchchem [benchchem.com]

- 2. CN104744318A - Improved preparation method of calcium dodecyl benzene sulfonate - Google Patents [patents.google.com]

- 3. CN116082199B - Calcium dodecyl benzene sulfonate and preparation method thereof - Google Patents [patents.google.com]

- 4. Technology for preparing anhydrous calcium dodecyl benzene sulfonate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN113480456A - Method for directly preparing anhydrous calcium dodecyl benzene sulfonate and product - Google Patents [patents.google.com]

- 6. This compound | C36H62CaO6S2 | CID 156614057 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of Calcium Dodecylbenzenesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium dodecylbenzenesulfonate (Ca(DBS)₂) in various organic solvents. While precise quantitative solubility data is not extensively available in public literature, this document consolidates the existing qualitative information and presents a generalized experimental protocol for its determination.

Introduction to this compound

This compound is an anionic surfactant widely used in various industrial applications, including as an emulsifier in pesticide formulations, a component in cleaning agents, and a dispersant in oil and gas applications.[1][2][3][4] Its performance in these formulations is critically dependent on its solubility in the organic solvent systems employed. Understanding its solubility is therefore essential for optimizing product efficacy and stability.

Solubility of this compound in Organic Solvents

This compound is generally characterized as being soluble in a range of organic solvents.[1][5][6][7][8][9] The presence of both a nonpolar dodecylbenzene (B1670861) tail and a polar sulfonate head group attached to a calcium ion gives it amphiphilic properties, allowing it to interact with a variety of organic molecules.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in several common organic solvents as reported in various technical data sheets and chemical profiles. It is important to note that many commercial products are supplied as a concentrated solution of this compound in a specific solvent, indicating high solubility in those media.[8][10]

| Organic Solvent | Qualitative Solubility | Reference(s) |

| Methanol | Soluble | [1][5][6][7][8][9] |

| Ethanol | Soluble | [1] |

| Isobutanol | Soluble | [8][10] |

| Toluene | Soluble | [1][5][6][7][8] |

| Xylene | Soluble | [1][5][6][7][8][11] |

| Mineral Oil | Soluble | [1] |

| White Spirit | Soluble | [1] |

| Aromatic Solvents | Soluble | [1] |

Note: The term "soluble" indicates that this compound can be dissolved in the respective solvent, but the exact concentration at a given temperature is not specified in the available literature.

Experimental Protocol for Determining Solubility

The absence of specific quantitative data necessitates a standardized experimental approach to determine the solubility of this compound in a desired organic solvent. The following protocol is a generalized method based on established principles for solubility testing of surfactants.

Materials and Equipment

-

This compound: Analytical grade, with known purity and moisture content.

-

Organic Solvents: High-purity grade of the solvents to be tested (e.g., methanol, isobutanol, toluene).

-

Analytical Balance: With a precision of at least 0.1 mg.

-

Temperature-Controlled Shaker or Water Bath: Capable of maintaining a constant temperature (±0.5°C).

-

Vials or Flasks: With airtight seals.

-

Centrifuge: To separate undissolved solid.

-

Syringes and Syringe Filters: For sample withdrawal and filtration.

-

Analytical Instrumentation: Suitable for quantifying the concentration of this compound in the solvent (e.g., HPLC with UV detector, or a two-phase titration method).

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess is crucial to ensure that saturation is reached.

-

Prepare several such vials for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid phase.

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter compatible with the organic solvent to remove any suspended microparticles.

-

Dilute the filtered sample with a known volume of the same organic solvent to bring the concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical method to determine the concentration of this compound.

-

High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying the surfactant. A C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a buffer) and UV detection is commonly used.

-

Two-Phase Titration: A classical method for determining the concentration of anionic surfactants. This involves titrating the sample against a standard cationic surfactant solution in a two-phase system (water and an immiscible organic solvent) with a color indicator.

-

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted sample, calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the key processes involved in the determination and application of solubility data for this compound.

References

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. sancolo.com [sancolo.com]

- 3. sancolo.com [sancolo.com]

- 4. nbinno.com [nbinno.com]

- 5. p.globalsources.com [p.globalsources.com]

- 6. sancolo.com [sancolo.com]

- 7. sancolo.com [sancolo.com]

- 8. sancolo.com [sancolo.com]

- 9. sancolo.com [sancolo.com]

- 10. file1.lookchem.com [file1.lookchem.com]

- 11. Pardon Our Interruption [globalsources.com]

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) Determination of Calcium Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the Critical Micelle Concentration (CMC) of calcium dodecylbenzenesulfonate. The CMC is a fundamental parameter that characterizes the self-assembly of surfactant molecules into micelles and is of paramount importance in various applications, including drug formulation and delivery. This document outlines the core experimental techniques, presents relevant data, and offers detailed protocols to aid researchers in their investigations.

Introduction to Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. In aqueous solutions, as the concentration of a surfactant increases, its molecules initially adsorb at the air-water interface, leading to a reduction in surface tension. The Critical Micelle Concentration (CMC) is the specific concentration at which the interface becomes saturated with surfactant monomers, and the molecules begin to aggregate in the bulk of the solution to form micelles.[1] This process is a spontaneous self-assembly driven by the hydrophobic effect, where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic heads form the outer shell of the micelle, interacting with the aqueous environment. The formation of micelles leads to abrupt changes in several physicochemical properties of the solution, which can be monitored to determine the CMC.

This compound is an anionic surfactant where the counter-ion to the dodecylbenzenesulfonate anion is a divalent calcium cation. The presence of a divalent cation can significantly influence the CMC compared to its monovalent counterparts, such as sodium dodecylbenzenesulfonate. The stronger electrostatic interactions between the divalent calcium ion and the anionic surfactant heads can promote micellization at lower concentrations.

Impact of Calcium Ions on CMC

The following table summarizes the effect of Ca²⁺ concentration on the CMC of sodium linear alkylbenzene sulfonate, as determined by surface tension measurements. This serves as a valuable proxy for understanding the behavior of this compound.

| Ca²⁺ Concentration (g/L) | Ca²⁺ Concentration (mmol/L) | CMC of NaLAS (mg/L) | CMC of NaLAS (mmol/L) |

| 0 | 0 | 668 | 2.0 |

| 0.01 | 0.25 | - | - |

| 0.02 | 0.5 | - | - |

| 0.05 | 1.25 | - | - |

| 0.1 | 2.5 | 7 | 0.02 |

Note: Specific CMC values at intermediate calcium concentrations were not provided in the source material. The data illustrates the significant trend of CMC reduction in the presence of calcium ions.[2]

Experimental Methodologies for CMC Determination

Several experimental techniques can be employed to determine the CMC of surfactants. The most common and reliable methods include surface tensiometry, conductometry, and fluorescence spectroscopy.

Surface Tension Method

Principle: The surface tension of a surfactant solution decreases with increasing concentration up to the CMC. Beyond the CMC, the surface tension remains relatively constant because the air-water interface is saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[3]

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

-

Serial Dilutions: Create a series of solutions with decreasing concentrations by diluting the stock solution. It is advisable to prepare concentrations that span a range both below and above the anticipated CMC.

-

Instrumentation: Utilize a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method. Ensure the instrument is calibrated according to the manufacturer's instructions.

-

Measurement: Measure the surface tension of each prepared solution. It is crucial to maintain a constant temperature throughout the experiment, as surface tension is temperature-dependent.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

Caption: Workflow for CMC determination by surface tensiometry.

Conductivity Method

Principle: This method is suitable for ionic surfactants like this compound. The electrical conductivity of an ionic surfactant solution increases with concentration. Below the CMC, the surfactant exists as individual ions (dodecylbenzenesulfonate anions and calcium cations), which are efficient charge carriers. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions as they are incorporated into larger, less mobile aggregates. This results in a change in the slope of the conductivity versus concentration plot. The CMC is identified as the concentration at which this break in the slope occurs.[4]

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water.

-

Titration Setup: Place a known volume of deionized water in a thermostated vessel equipped with a conductivity probe and a magnetic stirrer.

-

Measurement: Begin by measuring the conductivity of the deionized water. Then, incrementally add small, known volumes of the stock surfactant solution to the water, allowing the solution to equilibrate before each conductivity measurement.

-

Data Recording: Record the conductivity at each concentration. The concentration of the surfactant in the vessel needs to be calculated after each addition.

-

Data Analysis: Plot the measured specific conductivity (κ) as a function of the this compound concentration. The plot will exhibit two linear regions with different slopes. The CMC is determined from the intersection of these two lines.

Caption: Workflow for CMC determination by conductometry.

Fluorescence Spectroscopy Method

Principle: This highly sensitive method utilizes a fluorescent probe (e.g., pyrene (B120774), 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)) whose fluorescence characteristics are sensitive to the polarity of its microenvironment.[1][5] In an aqueous solution below the CMC, the probe resides in a polar environment. When micelles form, the hydrophobic probe partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of the probe, such as an increase in fluorescence intensity or a shift in the emission wavelength. The CMC is determined by plotting the change in the fluorescence property as a function of surfactant concentration.

Experimental Protocol:

-

Probe and Surfactant Solutions: Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone (B3395972) or methanol) and a stock solution of this compound in deionized water.

-

Sample Preparation: Prepare a series of vials containing the same small amount of the fluorescent probe. Evaporate the solvent from the probe. To each vial, add a different known concentration of the this compound solution. The concentrations should span the expected CMC range.

-

Equilibration: Allow the samples to equilibrate, typically in the dark, to ensure the probe has partitioned into the micelles.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer at appropriate excitation and emission wavelengths for the chosen probe. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often monitored.

-

Data Analysis: Plot the fluorescence intensity (or the I₁/I₃ ratio for pyrene) as a function of the surfactant concentration. The plot will show a significant change in the fluorescence property around the CMC. The CMC is determined from the inflection point of this curve, often found at the intersection of the two linear portions of the plot.

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Conclusion

The determination of the Critical Micelle Concentration is a critical step in the characterization of surfactants for a wide array of scientific and industrial applications. This guide has provided an in-depth overview of the key experimental methodologies—surface tensiometry, conductometry, and fluorescence spectroscopy—for determining the CMC of this compound. While direct CMC values for this specific surfactant are scarce, the provided data on the influence of calcium ions on a similar surfactant offers valuable insights into its expected behavior. The detailed experimental protocols and workflows presented herein are intended to equip researchers with the necessary knowledge to accurately and reliably determine the CMC in their own laboratory settings. Careful control of experimental parameters, particularly temperature and purity of reagents, is essential for obtaining reproducible and accurate results.

References

Methodological & Application

Application Notes: Utilizing Calcium Dodecylbenzenesulfonate in Emulsion Polymerization

Introduction

Calcium Dodecylbenzenesulfonate (CDBS) is an anionic surfactant widely employed across various industries for its excellent emulsifying, detergent, and dispersing properties.[1][2][3] With the molecular formula C₃₆H₅₈CaO₆S₂, it is the calcium salt of dodecylbenzenesulfonic acid.[2][4] A key characteristic of CDBS is its high tolerance to calcium ions, making it particularly suitable for applications in hard water conditions where other surfactants might precipitate and lose efficacy.[1][2][5] In the context of polymer science, CDBS can serve as a primary emulsifier in emulsion polymerization processes to facilitate the formation of stable polymer latexes.[4][5] Its ability to reduce interfacial tension allows for the effective emulsification of hydrophobic monomers in an aqueous phase, a critical step for synthesizing nano-sized polymer particles.[2][6]

These application notes provide a detailed framework for researchers, scientists, and drug development professionals on the use of this compound in emulsion polymerization protocols for synthesizing polymer nanoparticles.

Core Principles of Emulsion Polymerization with CDBS

Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, typically involving a hydrophobic monomer, a continuous aqueous phase, an initiator, and a surfactant like CDBS. The process is generally understood to proceed through several key stages:

-

Micelle Formation: Above its critical micelle concentration (CMC), CDBS molecules aggregate in the aqueous phase to form micelles. The hydrophobic dodecylbenzene (B1670861) tails form the core of the micelle, while the hydrophilic sulfonate heads face the surrounding water.

-

Monomer Swelling: The hydrophobic monomer is introduced into the system with agitation. A small fraction of the monomer becomes solubilized within the core of the CDBS micelles, while the majority exists as larger monomer droplets stabilized by the surfactant.

-

Initiation: A water-soluble initiator (e.g., potassium persulfate) decomposes, typically under thermal induction, to form free radicals in the aqueous phase.

-

Polymerization: These free radicals enter the monomer-swollen micelles, initiating polymerization. The micelle becomes the primary locus of particle nucleation and growth. As polymerization proceeds, monomer diffuses from the large droplets through the aqueous phase to the growing polymer particles.

-

Stabilization: CDBS molecules adsorb onto the surface of the newly formed and growing polymer particles, providing electrostatic stabilization that prevents particle agglomeration and ensures the stability of the final latex dispersion.[6][7]

Experimental Protocols

The following sections provide generalized, representative protocols for the emulsion polymerization of common monomers using this compound as the emulsifier.

Note: The following protocols are generalized starting points based on standard emulsion polymerization procedures. The optimal concentrations, temperature, and reaction times may vary depending on the specific monomer system and desired final particle characteristics. Experimental optimization is highly recommended.

Protocol 1: Synthesis of Polystyrene (PS) Nanoparticles

This protocol outlines a batch process for synthesizing polystyrene nanoparticles. It is adapted from standard procedures that utilize similar anionic surfactants.[1][8]

Materials:

-

Styrene (B11656) (monomer, inhibitor removed prior to use)

-

This compound (CDBS, emulsifier)

-

Potassium Persulfate (KPS, initiator)

-

Sodium Bicarbonate (NaHCO₃, buffer)

-

Deionized (DI) Water

-

Nitrogen Gas (for inert atmosphere)

Equipment:

-

Jacketed glass reactor (e.g., 500 mL) equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

-

Heating/cooling circulator

-

Monomer and initiator feed pumps (optional, for semi-batch process)

Procedure:

-

Reactor Setup: Charge the reactor with DI water (e.g., 200 g), this compound (e.g., 1.0 g, corresponding to 1% w/w based on monomer), and Sodium Bicarbonate (e.g., 0.2 g).

-

Inerting: Purge the reactor with nitrogen gas for 30 minutes while stirring gently (e.g., 150 RPM) to remove dissolved oxygen. Maintain a gentle nitrogen blanket throughout the reaction.

-

Heating: Heat the reactor contents to the desired reaction temperature (e.g., 70°C) using the circulator.

-

Initiator Addition: Once the temperature is stable, add the initiator, Potassium Persulfate (e.g., 0.5 g), dissolved in a small amount of DI water.

-

Monomer Addition: Immediately begin the addition of the inhibitor-free styrene monomer (e.g., 100 g). For a batch process, add all the monomer at once. For a semi-continuous process, add the monomer over a period of 2-4 hours.

-

Polymerization: Continue the reaction at 70°C with constant stirring (e.g., 250 RPM) for a total of 4-6 hours from the start of monomer addition.

-

Cooling: After the reaction period, cool the reactor down to room temperature.

-

Filtration: Filter the resulting latex through a fine mesh (e.g., 100-mesh) to remove any coagulum.

-

Characterization: Characterize the final latex for solid content, particle size, particle size distribution, and molecular weight.

Protocol 2: Synthesis of Poly(methyl methacrylate-co-butyl acrylate) P(MMA-co-BA) Nanoparticles

This protocol describes a semi-batch process for creating a copolymer latex, which is common in coatings and adhesive applications. The use of a monomer pre-emulsion is standard practice to ensure stability.[9][10]

Materials:

-

Methyl Methacrylate (MMA, monomer)

-

Butyl Acrylate (BA, monomer)

-

Methacrylic Acid (MAA, functional monomer for stability)

-

This compound (CDBS, emulsifier)

-

Potassium Persulfate (KPS, initiator)

-

Deionized (DI) Water

-

Nitrogen Gas

Equipment:

-

Same as Protocol 1, with the addition of a vessel for preparing the pre-emulsion.

Procedure:

-

Reactor Charge: Add DI water (e.g., 150 g) and a portion of the this compound (e.g., 0.5 g) to the reactor.

-

Pre-emulsion Preparation: In a separate vessel, prepare the pre-emulsion by combining DI water (e.g., 100 g), the remaining CDBS (e.g., 2.5 g), MMA (e.g., 50 g), BA (e.g., 48 g), and MAA (e.g., 2 g). Stir vigorously for 30 minutes to form a stable, milky-white emulsion.

-

Inerting and Heating: Purge the main reactor with nitrogen for 30 minutes and heat to the reaction temperature (e.g., 80°C).

-

Initiation: Add a portion of the initiator (e.g., 0.2 g KPS in 10 mL DI water) to the reactor.

-

Seeded Polymerization: Add a small portion (e.g., 5%) of the pre-emulsion to the reactor to form seed particles. Allow this to react for 15-20 minutes.

-

Feed Addition: Co-feed the remaining pre-emulsion and the remaining initiator solution (e.g., 0.3 g KPS in 30 mL DI water) into the reactor over a period of 3 hours.

-

Chaser Step: After the feeds are complete, hold the temperature at 80°C for an additional hour to ensure high monomer conversion. A chaser initiator (a small amount of a redox pair like t-butyl hydroperoxide/sodium metabisulfite) can be added to reduce residual monomer.

-

Cooling and Filtration: Cool the reactor to room temperature and filter the latex to remove coagulum.

-

Characterization: Analyze the final product for solid content, particle size, viscosity, and glass transition temperature (Tg).

Data Presentation

Quantitative data from emulsion polymerization experiments are crucial for evaluating the success of the synthesis and the properties of the resulting polymer. The following tables present representative data expected from such experiments, based on outcomes from systems using similar anionic surfactants due to the absence of specific literature data for CDBS.

Table 1: Representative Outcomes for Polystyrene Synthesis (Protocol 1)

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| CDBS Conc. (% w/w monomer) | 0.5% | 1.0% | 2.0% |

| Initiator Conc. (% w/w monomer) | 0.5% | 0.5% | 0.5% |

| Temperature (°C) | 70°C | 70°C | 70°C |

| Final Solids Content (%) | ~40% | ~40% | ~40% |

| Monomer Conversion (%) | > 98% | > 99% | > 99% |

| Average Particle Size (nm) | 120-150 | 80-110 | 50-70 |

| Polydispersity Index (PDI) | < 0.1 | < 0.05 | < 0.05 |

| Molecular Weight (Mw, kDa) | 600-800 | 400-600 | 200-400 |

Note: Increasing surfactant concentration generally leads to a higher number of micelles, resulting in smaller final particle sizes and lower molecular weight.[10]

Table 2: Representative Outcomes for P(MMA-co-BA) Synthesis (Protocol 2)

| Parameter | Value |

| Monomer Ratio (MMA/BA/MAA) | 50 / 48 / 2 |

| CDBS Conc. (% w/w monomer) | 3.0% |

| Initiator Conc. (% w/w monomer) | 0.5% |

| Temperature (°C) | 80°C |

| Final Solids Content (%) | ~45% |

| Monomer Conversion (%) | > 99% |

| Average Particle Size (nm) | 90-120 |

| Polydispersity Index (PDI) | < 0.1 |

| Viscosity (cP, Brookfield) | 100-300 |

| Glass Transition Temp. (Tg, °C) | ~15°C |

Visualization of Workflow and Logic

Diagrams created using Graphviz help visualize the experimental process and the relationships between variables.

Caption: Workflow for a typical emulsion polymerization experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. pcimag.com [pcimag.com]

- 3. CN116082199B - Calcium dodecyl benzene sulfonate and preparation method thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Microemulsion Based Nanostructures for Drug Delivery [frontiersin.org]

- 7. asianpubs.org [asianpubs.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. mdpi.com [mdpi.com]

- 10. Advanced Particle Size Analysis in High-Solid-Content Polymer Dispersions Using Photon Density Wave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the HPLC-MS Analysis of Calcium Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Dodecylbenzenesulfonate is a key anionic surfactant utilized in a wide range of industrial and commercial applications, from emulsifying agents in pesticides to additives in lubricants. Its efficacy is closely linked to its chemical composition and purity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust and sensitive analytical method for the qualitative and quantitative assessment of this compound. This document provides a detailed protocol for the analysis of this compound using HPLC-MS, designed for researchers, scientists, and professionals in drug development and quality control. The methodology outlined here ensures reliable and reproducible results for the characterization and quantification of this important surfactant.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Ammonium Acetate (MS-grade)

-

Formic Acid (MS-grade)

-

0.2 µm syringe filters

Sample Preparation

A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in methanol to achieve a concentration of 1000 µg/mL. This stock solution is then serially diluted with a 50:50 (v/v) mixture of methanol and water to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL. All standard solutions should be filtered through a 0.2 µm syringe filter before injection into the HPLC system to prevent particulate matter from damaging the column.

HPLC-MS Analysis

The separation and detection of this compound are performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

2.3.1. HPLC Conditions

The chromatographic separation is achieved using a C18 reversed-phase column. A gradient elution is employed to ensure the effective separation of the dodecylbenzenesulfonate isomers.

-

Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size

-

Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

-

Mobile Phase B: 10 mM Ammonium Acetate in Methanol with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0-2 min: 30% B

-

2-10 min: 30% to 95% B

-

10-15 min: 95% B

-

15.1-20 min: 30% B (re-equilibration)

-

2.3.2. Mass Spectrometry Conditions

The mass spectrometer is operated in negative electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for sensitive and selective quantification.

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

**Desolvation Gas Flow

Surface Modification of Polymers Using Calcium Dodecylbenzenesulfonate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of polymers using Calcium Dodecylbenzenesulfonate (CDBS). The aim is to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize CDBS for modifying polymer surfaces for various applications, including enhancing biocompatibility and controlling protein adsorption.

Introduction

Surface modification of polymers is a critical step in the development of advanced materials for biomedical and pharmaceutical applications. The surface properties of a polymer, such as wettability, charge, and topography, play a crucial role in its interaction with biological systems. This compound, an anionic surfactant, can be used to alter these surface properties. Its amphiphilic nature, consisting of a hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonate head group complexed with a calcium ion, allows it to adsorb onto polymer surfaces, thereby modifying their characteristics. This can lead to improved biocompatibility, reduced protein fouling, and enhanced performance in drug delivery systems.

Quantitative Data on Surface Modification

The modification of polymer surfaces with this compound can be quantified by measuring changes in surface tension and contact angle. While specific data for CDBS is limited in publicly available literature, data from its sodium salt, Sodium Dodecylbenzenesulfonate (SDBS), provides valuable insights into the expected behavior due to the shared dodecylbenzenesulfonate anion. The presence of divalent calcium ions, as opposed to monovalent sodium ions, can further influence the packing and adsorption characteristics of the surfactant on the polymer surface.

Table 1: Surface Tension of Dodecylbenzenesulfonate Solutions

| Surfactant | Concentration | Added Salt | Surface Tension (mN/m) |

| Sodium Dodecylbenzene Sulfonate (SDBS) | Critical Micelle Concentration (CMC) | None | ~39 |

| Sodium Dodecylbenzene Sulfonate (SDBS) | > CMC | CaCl₂ | Decreased |

| Sodium Polystyrene Sulfonate (NaPSS) | 20 mM | None | 63 |

| Sodium Polystyrene Sulfonate (NaPSS) | 20 mM | 1 mM CaCl₂ | 65 |

| Sodium Polystyrene Sulfonate (NaPSS) | 20 mM | 1 M CaCl₂ | 50 |

Note: The addition of CaCl₂ to SDBS solutions has been shown to decrease the surface tension, indicating that Ca²⁺ ions promote a more compact arrangement of the surfactant molecules at the air-water interface. A similar trend is observed with sulfonated polymers like NaPSS, where increasing CaCl₂ concentration beyond a certain point leads to a significant reduction in surface tension.[1]

Table 2: Contact Angle and Surface Energy of Unmodified Polymers

| Polymer | Water Contact Angle (°) | Surface Energy (mJ/m²) |

| Polystyrene (PS) | 91 | 45.74 |

| Polyethylene (PE) | > 90 (hydrophobic) | - |

Note: These values represent typical measurements for unmodified polymers and serve as a baseline for comparison after surface modification with this compound.

Experimental Protocols

Preparation of this compound Coating Solution

A stable and effective coating solution is crucial for uniform surface modification.

Materials:

-

This compound (CDBS)

-

Solvent (e.g., deionized water, ethanol (B145695), or a mixture)

-

Stirring plate and magnetic stir bar

-

pH meter

Protocol:

-

Weigh the desired amount of this compound powder.

-

Select an appropriate solvent. Deionized water is suitable for creating aqueous solutions. For certain polymers, organic solvents like ethanol may improve wetting and adhesion.

-

Gradually add the CDBS powder to the solvent while stirring continuously with a magnetic stir bar.

-

Continue stirring until the CDBS is completely dissolved. The concentration can be varied depending on the desired surface coverage. A starting concentration in the range of 0.1% to 1% (w/v) is recommended.

-

Measure the pH of the solution and adjust if necessary for the specific polymer and application. A neutral pH is generally a good starting point.[2]

-

For some applications, the addition of a co-solvent or other additives may be necessary to enhance the stability and coating properties of the solution.

Polymer Surface Coating Procedures

Two common and effective methods for coating polymer surfaces are dip coating and spin coating.

Materials:

-

Polymer substrate

-

This compound coating solution

-

Beakers or containers for the coating solution

-

Tweezers or a dipping apparatus

-

Drying oven or clean-room environment

Protocol:

-

Clean the polymer substrate thoroughly to remove any surface contaminants. This can be done by sonication in a suitable solvent (e.g., ethanol, isopropanol) followed by drying with a stream of nitrogen.

-

Immerse the cleaned polymer substrate into the prepared this compound coating solution for a specific duration (e.g., 1-30 minutes). The immersion time will influence the amount of surfactant adsorbed.

-

Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a critical parameter that affects the thickness and uniformity of the coating.

-

Allow the excess solution to drain from the surface.

-

Dry the coated substrate. This can be done at room temperature in a clean environment or in an oven at a temperature that will not damage the polymer.

Materials:

-

Polymer substrate

-

This compound coating solution

-

Spin coater

-

Pipette or syringe

-

Drying oven or hot plate

Protocol:

-

Clean the polymer substrate as described in the dip coating protocol.

-

Place the substrate on the vacuum chuck of the spin coater and ensure it is centered.

-

Dispense a small amount of the this compound coating solution onto the center of the substrate using a pipette or syringe. The volume should be sufficient to cover the entire surface during spinning.

-

Start the spin coater. A two-stage process is often used: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.

-

After spinning, the substrate can be baked on a hot plate or in an oven to remove the solvent and anneal the coating.

Characterization of Modified Surfaces

Contact angle goniometry is a straightforward method to assess the change in surface wettability.

Materials:

-

Goniometer with a camera and software for angle measurement

-

High-purity water (or other probe liquids)

-

Syringe with a fine needle

Protocol:

-

Place the unmodified and CDBS-modified polymer substrates on the goniometer stage.

-

Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the substrate.

-

Capture an image of the droplet at the solid-liquid-vapor interface.

-

Use the software to measure the contact angle between the baseline of the droplet and the tangent at the droplet's edge.

-

Perform measurements at multiple locations on each sample to ensure statistical significance. A decrease in water contact angle indicates an increase in surface hydrophilicity.

Surface energy can be calculated from contact angle measurements using different probe liquids and theoretical models (e.g., Owens-Wendt-Rabel-Kaelble method).

Materials:

-

Goniometer

-

At least two probe liquids with known surface tension components (e.g., water and diiodomethane)

Protocol:

-

Measure the contact angles of the probe liquids on the modified polymer surface as described above.

-

Use the contact angle data and the known surface tension components of the probe liquids to calculate the dispersive and polar components of the polymer's surface energy using the appropriate software or equations.

Biocompatibility Assessment

This assay determines the effect of the modified surface on cell viability.

Materials:

-

Human fibroblast cell line (e.g., L929)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile CDBS-coated and uncoated polymer samples

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Sterilize the polymer samples (e.g., using UV irradiation or ethanol washing).

-

Place the sterile samples into the wells of a 96-well plate.

-

Seed human fibroblasts onto the samples at a density of approximately 1 x 10⁴ cells per well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours.

-

After incubation, remove the culture medium and add MTT solution to each well.

-

Incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells on uncoated polymer).[3][4][5][6]

This assay evaluates the effect of the modified surface on red blood cells.

Materials:

-

Fresh whole blood with an anticoagulant (e.g., heparin)

-

Phosphate-buffered saline (PBS)

-

Sterile CDBS-coated and uncoated polymer samples

-

Positive control (e.g., Triton X-100 solution) and negative control (PBS)

-

Centrifuge

-

Microplate reader

Protocol:

-

Prepare a red blood cell (RBC) suspension by washing whole blood with PBS and resuspending the RBCs to a desired concentration (e.g., 2% v/v).[7][8][9][10][11]

-

Place the sterile polymer samples into test tubes.

-

Add the RBC suspension to the tubes containing the samples, as well as to the positive and negative control tubes.

-

Incubate the tubes at 37°C for 1-2 hours with gentle agitation.

-

After incubation, centrifuge the tubes to pellet the intact RBCs.

-

Carefully transfer the supernatant to a 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released from lysed RBCs.

-

Calculate the hemolysis percentage for each sample relative to the positive control.

Visualizations

Caption: Experimental workflow for polymer surface modification and characterization.

Caption: Potential signaling pathway involved in cell adhesion on modified surfaces.

Conclusion

The surface modification of polymers with this compound offers a promising avenue for enhancing the performance of materials in biomedical and drug development applications. The protocols outlined in this document provide a foundation for researchers to explore the potential of CDBS-modified polymers. Further optimization of coating parameters and in-depth investigation of the biological response will be crucial for translating these modified materials into clinical and pharmaceutical practice.

References

- 1. Effects of Ca2+ Ion Condensation on the Molecular Structure of Polystyrene Sulfonate at Air–Water Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN116082199B - Calcium dodecyl benzene sulfonate and preparation method thereof - Google Patents [patents.google.com]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Protocol to assess the cytotoxicity of autologous human skin immune cells against senescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. static.igem.org [static.igem.org]

- 9. haemoscan.com [haemoscan.com]

- 10. thno.org [thno.org]

- 11. Hemolysis Assay [protocols.io]

Application Notes and Protocols: Calcium Dodecylbenzenesulfonate as a Dispersant in Polymer Composites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Dodecylbenzenesulfonate (CDBS) is an anionic surfactant widely recognized for its emulsifying and dispersing properties in various industrial applications, including pesticide formulations, detergents, and construction materials.[1][2][3][4][5][6][7] In the realm of polymer science, the effective dispersion of fillers and reinforcing agents within a polymer matrix is paramount to achieving enhanced material properties. CDBS presents itself as a viable candidate for a dispersant in polymer composites, aiming to improve the homogeneity of the filler distribution, which in turn can lead to significant enhancements in the mechanical, thermal, and rheological characteristics of the final composite material.

These application notes provide a comprehensive overview of the potential use of this compound as a dispersant in polymer composites. While direct and extensive literature on CDBS in this specific application is limited, this document leverages data from a closely related compound, Sodium Dodecylbenzene Sulfonate (SDBS), and established principles of polymer composite fabrication to provide detailed protocols and expected outcomes.

Principle of Action

The efficacy of this compound as a dispersant in polymer composites stems from its amphiphilic molecular structure. The molecule consists of a long, hydrophobic alkyl chain and a hydrophilic sulfonate head group, with a calcium ion as the counter-ion.

Mechanism of Dispersion:

-

Wetting of Filler Surface: The hydrophobic alkyl chains of the CDBS molecules adsorb onto the surface of the inorganic filler particles, which are often hydrophobic in nature. This process reduces the surface tension between the filler and the polymer matrix.

-

Steric and Electrostatic Repulsion: Once the filler particles are coated with CDBS, the hydrophilic sulfonate groups extend into the polymer matrix. This creates a steric hindrance and electrostatic repulsion between the individual filler particles, preventing them from agglomerating.

-

Improved Interfacial Adhesion: By acting as a bridge between the filler and the polymer matrix, CDBS can enhance the interfacial adhesion, leading to more efficient stress transfer from the polymer to the reinforcing filler.

Experimental Protocols

The following protocols are based on methodologies reported for the use of Sodium Dodecylbenzene Sulfonate (SDBS) in polypropylene (B1209903) composites and can be adapted for use with CDBS.[8][9]

Protocol 1: Surface Treatment of Filler with this compound

This protocol describes the pre-treatment of a filler (e.g., expanded graphite (B72142), carbon nanotubes, clay) with CDBS before its incorporation into the polymer matrix.

Materials:

-

Filler (e.g., Expanded Graphite - EG)

-

This compound (CDBS)

-

Deionized Water

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Ultrasonic Bath/Probe Sonicator

-

Centrifuge

-

Vacuum Oven

Procedure:

-

Prepare a solution of CDBS in deionized water (e.g., 1-5 wt%).

-

Disperse the filler in the CDBS solution. The filler-to-CDBS ratio may need to be optimized (a starting point could be 10:1 by weight).

-

Subject the suspension to magnetic stirring for 1-2 hours to ensure initial wetting.

-

Further disperse the filler using ultrasonication. For an ultrasonic bath, sonicate for 2-4 hours. For a probe sonicator, use short bursts with cooling intervals to prevent overheating.

-

After dispersion, separate the treated filler from the solution by centrifugation (e.g., 5000 rpm for 15 minutes).

-

Wash the treated filler with deionized water and then ethanol to remove any excess, unadsorbed CDBS. Centrifuge and decant the supernatant after each wash.

-

Dry the surface-treated filler in a vacuum oven at 60-80°C for 24 hours or until a constant weight is achieved.

-

The dried, CDBS-treated filler is now ready for incorporation into the polymer matrix.

Protocol 2: Preparation of Polymer Composite via Melt Blending

This protocol outlines the fabrication of a polymer composite using a melt blending technique, which is suitable for thermoplastic polymers like polypropylene (PP) and polyethylene (B3416737) (PE).

Materials:

-

Polymer pellets (e.g., Polypropylene)

-

CDBS-treated filler (from Protocol 1) or untreated filler and CDBS powder

-

Internal Mixer (e.g., Brabender or Haake type) or Twin-Screw Extruder

-

Compression Molding Machine

-

Steel Mold

Procedure:

-

Pre-dry the polymer pellets and the filler in a vacuum oven at the recommended temperature for the specific polymer to remove any moisture.

-

Set the temperature of the internal mixer or extruder to the processing temperature of the polymer (e.g., 180-200°C for polypropylene).

-

Add the polymer pellets to the mixer and allow them to melt and homogenize.

-

Once the polymer is molten, add the CDBS-treated filler (or a physical mixture of untreated filler and CDBS) to the melt. The loading of the filler and CDBS should be based on the desired final properties.

-

Mix for a sufficient time (e.g., 5-10 minutes) at a specific rotor speed (e.g., 60 rpm) to ensure uniform dispersion of the filler.

-

Once mixing is complete, quickly remove the molten composite from the mixer.

-

To prepare samples for characterization, compression mold the composite into sheets or specific shapes using a hot press. Pre-heat the mold, place the composite material, apply pressure, and then cool the mold under pressure.

-

Cut the molded sheets into desired dimensions for subsequent characterization.

Characterization of Polymer Composites

A series of characterization techniques can be employed to evaluate the effectiveness of CDBS as a dispersant and its impact on the composite properties.

| Characterization Technique | Purpose |

| Scanning Electron Microscopy (SEM) | To visualize the dispersion of the filler within the polymer matrix and to assess the interfacial adhesion. |

| X-ray Diffraction (XRD) | To analyze the crystalline structure of the polymer and the filler, and to detect any changes in the interlayer spacing of layered fillers like clay or graphite. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the composite. |

| Differential Scanning Calorimetry (DSC) | To determine the melting and crystallization behavior of the polymer matrix. |

| Tensile Testing | To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break. |

| Rheological Analysis | To study the flow behavior of the polymer melt, which is crucial for processing. |

| Thermal Conductivity Measurement | To determine the ability of the composite to conduct heat. |

Data Presentation

The following tables present hypothetical quantitative data based on the expected improvements from using a dispersant like CDBS, drawing an analogy from the results obtained with SDBS in polypropylene/expanded graphite composites.[8][9]

Table 1: Thermal Properties of PP/EG Composites with and without Dispersant

| Sample | Onset Decomposition Temperature (Tonset, °C) | Temperature at Max Decomposition Rate (Tmax, °C) | Thermal Conductivity (W/m·K) |

| Pure PP | 380 | 430 | 0.22 |

| PP / 10% EG | 390 | 445 | 1.5 |

| PP / 10% EG / 1% CDBS | 405 | 455 | 2.5 |

Table 2: Mechanical Properties of PP/EG Composites with and without Dispersant

| Sample | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| Pure PP | 35 | 1.5 | 200 |

| PP / 10% EG | 40 | 2.5 | 50 |

| PP / 10% EG / 1% CDBS | 48 | 3.2 | 30 |

Visualizations

Experimental Workflow for Composite Preparation

Caption: Workflow for Polymer Composite Preparation and Characterization.

Logical Relationship of CDBS Action

Caption: Mechanism of CDBS as a Dispersant in Polymer Composites.

Conclusion

This compound holds significant promise as a cost-effective and efficient dispersant for a variety of fillers in polymer composites. By improving the dispersion of reinforcing agents, CDBS can lead to enhanced mechanical strength, thermal stability, and other desirable properties in the final material. The protocols and data presented, though based on analogous systems, provide a strong foundation for researchers and scientists to explore the application of CDBS in their specific polymer composite systems. Further research is warranted to generate specific data for CDBS with various polymer-filler combinations to fully elucidate its potential in the field of materials science.

References

- 1. This compound | C36H62CaO6S2 | CID 156614057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sancolo.com [sancolo.com]

- 3. sancolo.com [sancolo.com]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. echemi.com [echemi.com]

- 6. sancolo.com [sancolo.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. purerims.smu.ac.za [purerims.smu.ac.za]

Troubleshooting & Optimization

Technical Support Center: Stability of Calcium Dodecylbenzenesulfonate Emulsions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Calcium Dodecylbenzenesulfonate (CDBS) emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CDBS) and why is it used as an emulsifier?

This compound is an anionic surfactant widely used as an emulsifier, particularly in the formulation of pesticide and herbicide emulsions.[1][2][3] Its amphiphilic molecular structure, possessing both a hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonate head, allows it to reduce the interfacial tension between oil and water phases. This reduction in tension facilitates the formation of a stable emulsion by preventing the coalescence of dispersed droplets.[1]

Q2: What are the key factors influencing the stability of my CDBS emulsion?

The stability of an emulsion is governed by a variety of factors. Key parameters to consider for CDBS emulsions include:

-

Emulsifier and Co-surfactant Concentration: The amount of CDBS and any co-surfactants directly impacts the coverage of the oil-water interface.

-

pH of the Aqueous Phase: pH affects the surface charge of the emulsion droplets, influencing their electrostatic interactions.

-

Ionic Strength (Electrolytes): The presence and concentration of salts in the aqueous phase can alter the stability of the emulsion.

-

Temperature: Temperature can affect the viscosity of the phases and the kinetic energy of the droplets, impacting stability.[4]

-

Droplet Size Distribution: Smaller and more uniform droplet sizes generally lead to more stable emulsions.[4]

-

Viscosity of the Continuous Phase: A more viscous continuous phase can slow down droplet movement and reduce the rate of creaming or sedimentation.[4]

Q3: What is the significance of the Hydrophile-Lipophile Balance (HLB) value when formulating a CDBS emulsion?

The HLB value is a crucial parameter for selecting the appropriate emulsifier system to achieve a stable emulsion. The required HLB for an emulsion depends on the specific oil phase being used. For oil-in-water (O/W) emulsions, a higher HLB value (typically 8-18) is required, while water-in-oil (W/O) emulsions require a lower HLB value (typically 3-6). This compound is a relatively hydrophobic anionic surfactant. To effectively stabilize an O/W emulsion, it is often blended with a more hydrophilic non-ionic surfactant to achieve the desired overall HLB of the emulsifier system.

Troubleshooting Guides

Issue 1: My emulsion is experiencing creaming (or sedimentation).

Creaming is the upward movement of dispersed droplets, while sedimentation is their downward movement, leading to a non-uniform distribution. This is a common sign of emulsion instability.

Possible Causes:

-

Insufficient Viscosity of the Continuous Phase: Low viscosity allows droplets to move more freely under gravity.

-

Large Droplet Size: Larger droplets have a greater tendency to cream or sediment due to increased gravitational force.

-

Density Difference Between Phases: A significant difference in the densities of the oil and water phases will accelerate separation.

Troubleshooting Steps:

-

Increase the Viscosity of the Continuous Phase:

-

Add a thickening agent (hydrocolloid) to the aqueous phase for O/W emulsions.

-

For W/O emulsions, increasing the concentration of the dispersed water phase to over 60% can increase internal phase packing and viscosity.[5]

-

-

Reduce the Droplet Size:

-

Optimize your homogenization process (e.g., increase homogenization speed or time).

-

Consider using a different emulsification technique, such as high-pressure homogenization or ultrasonication.

-

-

Adjust Phase Densities:

-

While more challenging, adjusting the density of one phase to more closely match the other can reduce the driving force for creaming or sedimentation. Adding salt to the aqueous phase can increase its density.[6]

-

Issue 2: My emulsion is showing signs of coalescence and breaking.

Coalescence is the irreversible merging of small droplets to form larger ones, which can eventually lead to complete phase separation (breaking) of the emulsion.

Possible Causes:

-

Insufficient Emulsifier Concentration: Not enough emulsifier to adequately cover the surface of the droplets.[1]

-

Inappropriate Emulsifier System (Incorrect HLB): The HLB of the emulsifier blend may not be optimal for the oil phase.

-

Extreme pH or High Electrolyte Concentration: These can disrupt the stability of the interfacial film.[1]

-

Incompatible Ingredients: Other components in the formulation may be interacting with and destabilizing the emulsifier layer.

Troubleshooting Steps:

-

Optimize Emulsifier Concentration:

-

Systematically increase the concentration of CDBS and any co-surfactants. A good starting point is often around 5% total emulsifier.[5]

-

-

Adjust the HLB of the Emulsifier System:

-

Experiment with different ratios of CDBS to a non-ionic co-surfactant to fine-tune the overall HLB value.

-

-

Control pH and Ionic Strength:

-

Measure and adjust the pH of the aqueous phase to a range where the emulsion is most stable (see Table 2).

-

If electrolytes are necessary, use the minimum effective concentration and screen different types of salts. Divalent electrolytes like magnesium sulfate (B86663) can sometimes be more effective at lower concentrations.[5]

-

-

Evaluate Ingredient Compatibility:

-

Review all components in your formulation for potential incompatibilities with anionic surfactants.

-

Data Presentation

Table 1: Illustrative Effect of CDBS and Non-ionic Co-surfactant Ratio on O/W Emulsion Stability

| CDBS:Non-ionic Co-surfactant Ratio (w/w) | Calculated HLB | Mean Droplet Size (µm) after 24h | Creaming Index (%) after 24h | Visual Stability Assessment |

| 100:0 | ~8 | 15.2 | 45 | Poor (significant creaming) |

| 70:30 | 10.5 | 5.8 | 15 | Moderate (slight creaming) |

| 50:50 | 12.0 | 2.1 | < 5 | Good (minimal creaming) |

| 30:70 | 13.5 | 4.5 | 10 | Moderate (slight creaming) |

| 0:100 | 15.0 | 12.7 | 40 | Poor (significant creaming) |